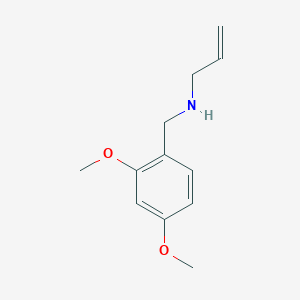

N-(2,4-Dimethoxybenzyl)prop-2-EN-1-amine

Description

BenchChem offers high-quality N-(2,4-Dimethoxybenzyl)prop-2-EN-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-Dimethoxybenzyl)prop-2-EN-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[(2,4-dimethoxyphenyl)methyl]prop-2-en-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-4-7-13-9-10-5-6-11(14-2)8-12(10)15-3/h4-6,8,13H,1,7,9H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFLKUBJAIXJLMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CNCC=C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-Allylation of 2,4-Dimethoxybenzylamine: Mechanistic Guide & Protocol

This guide details the mechanistic pathways and experimental protocols for the N-allylation of 2,4-dimethoxybenzylamine (DMB-amine) . It is designed for medicinal chemists requiring high-fidelity synthesis of secondary amines where the DMB group serves as an acid-labile protecting group.

Executive Summary & Strategic Context

The 2,4-dimethoxybenzyl (DMB) moiety is a "privileged" protecting group in drug development. Unlike simple benzyl groups that require harsh hydrogenolysis (

N-allylation of DMB-amine is the critical entry point for synthesizing:

-

Secondary Allylamines: Precursors for Ring-Closing Metathesis (RCM).

-

N-Protected Amino Acids: For peptide backbone modification.

-

Prodrug Scaffolds: Where the amine must be masked until specific physiological release.

Mechanistic Foundations

Two primary pathways govern this transformation.[1][2][3] The choice depends on the required selectivity (mono- vs. di-allylation) and the complexity of the allyl source.

Pathway A: Classical Nucleophilic Substitution (

)

This is the standard kinetic pathway using allyl bromide or allyl chloride.

-

Mechanism: The lone pair on the nitrogen of DMB-amine attacks the

antibonding orbital of the allyl halide carbon bearing the leaving group (Br/Cl). -

The "Over-Alkylation" Trap: The product (a secondary amine) is more nucleophilic than the starting primary amine due to the inductive electron-donating effect of the newly added allyl group. This leads to a competitive side reaction where the product reacts faster than the starting material, forming the N,N-diallyl impurity.

-

Control Strategy: To favor mono-allylation, one must use a stoichiometric excess of the amine (1.5–2.0 equiv) or a bulky base, and maintain low conversion if recycling starting material is feasible.

Pathway B: Palladium-Catalyzed Allylation (Tsuji-Trost)

Used when the allyl source is an allylic carbonate or acetate, or when high regioselectivity is required.

-

Mechanism:

-

Oxidative Addition: Pd(0) coordinates to the alkene and inserts into the C-O bond, ejecting the leaving group (e.g., acetate) to form a cationic

- -

Nucleophilic Attack: The DMB-amine (a "hard" nucleophile) attacks the

-allyl species.

-

-

Advantage: This pathway operates under neutral conditions and often provides higher selectivity for mono-allylation because the steric bulk of the Pd-ligand complex hinders the second attack.

Mechanistic Visualization

Caption: Comparative mechanistic flow for direct alkylation (red) vs. Pd-catalyzed allylation (blue). Note the "Over-Alkylation" shunt in Pathway A.

Experimental Protocol (The "Gold Standard")

This protocol uses the

Objective: Synthesize N-allyl-2,4-dimethoxybenzylamine with >90% mono-selectivity.

Reagents & Stoichiometry

| Reagent | Equiv | Role | Notes |

| 2,4-Dimethoxybenzylamine | 1.0 | Substrate | Limiting reagent to simplify workup if yield is priority; use excess (1.5 equiv) if mono-selectivity is absolute priority. |

| Allyl Bromide | 0.95 | Electrophile | Slight deficit prevents di-alkylation. |

| 2.0 | Base | Scavenges HBr. Must be finely ground. | |

| Acetonitrile (MeCN) | - | Solvent | Polar aprotic. Promotes |

| TBAI (Optional) | 0.05 | Catalyst | Tetrabutylammonium iodide (Finkelstein condition) speeds up reaction if Allyl-Cl is used. |

Step-by-Step Workflow

-

Preparation:

-

Flame-dry a round-bottom flask under

atmosphere. -

Dissolve 2,4-Dimethoxybenzylamine (1.0 equiv) in anhydrous MeCN (0.2 M concentration).

-

Add finely ground

(2.0 equiv).

-

-

Addition (Critical for Selectivity):

-

Cool the suspension to 0°C using an ice bath. Lower temperature reduces the rate difference between the first and second alkylation.

-

Dilute Allyl Bromide (0.95 equiv) in a small volume of MeCN.

-

Add the Allyl Bromide solution dropwise over 30–60 minutes via a syringe pump or addition funnel.

-

-

Reaction:

-

Allow the mixture to warm to room temperature (20–25°C).

-

Monitor by TLC (SiO2, 5% MeOH/DCM) or LC-MS.

-

Endpoint: Stop when Allyl Bromide is consumed. Do not wait for full amine consumption if using slight deficit.

-

-

Workup:

-

Filter off the solid potassium salts.

-

Concentrate the filtrate under reduced pressure.[4]

-

Redissolve residue in Ethyl Acetate (EtOAc) and wash with saturated

followed by Brine. -

Dry over

, filter, and concentrate.

-

-

Purification:

-

Perform Flash Column Chromatography.

-

Eluent: Gradient of Hexanes

20% EtOAc/Hexanes. -

Note: The secondary amine (product) is more polar than the tertiary amine impurity but less polar than the primary amine starting material.

-

Critical Process Parameters (CPP) & Troubleshooting

| Issue | Root Cause | Corrective Action |

| High Di-allyl Impurity | Reaction too hot or addition too fast. | Cool to -10°C; Increase dilution (0.1 M); Use 1.5 equiv of amine. |

| Low Conversion | Poor solubility of base or old reagents. | Use |

| Product Decomposition | Acid sensitivity of DMB group. | Avoid acidic workups (e.g., 1M HCl washes). Use neutral/basic buffers. |

| Color Change (Darkening) | Oxidation of electron-rich aromatic ring. | Degas solvents; Perform reaction strictly under Nitrogen/Argon. |

References

-

Tsuji-Trost Reaction Mechanism

-

Trost, B. M., & Van Vranken, D. L. (1996).[3] Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395-422.

-

-

Selectivity in Amine Alkylation

- Salvatore, R. N., et al. (2005). Synthesis of secondary amines. Tetrahedron, 61(37), 8836-8881.

- DMB Protecting Group Utility: Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for DMB acid-lability).

-

Protocol Validation (Analogous Benzylic Amines)

- Organic Syntheses, Coll. Vol. 10, p.23 (2004); Vol. 75, p.78 (1998).

Sources

Methodological & Application

Application Note: Strategic Introduction of Dmb Backbone Protection in SPPS

Abstract & Strategic Rationale

The synthesis of "difficult sequences"—peptides prone to on-resin aggregation or aspartimide formation—remains a primary bottleneck in solid-phase peptide synthesis (SPPS). Aggregation arises from interchain hydrogen bonding (β-sheet formation), leading to incomplete deprotection and coupling (the "deletion sequence" phenomenon).

The 2,4-dimethoxybenzyl (Dmb) group offers a robust chemical solution. By substituting the backbone amide proton with a bulky, acid-labile Dmb group, the secondary amide is converted into a tertiary amide. This modification eliminates the hydrogen bond donor capability at that specific residue and introduces steric bulk that disrupts the ordered packing of peptide chains.

Unlike its analogue Hmb (2-hydroxy-4-methoxybenzyl), Dmb does not facilitate an internal

Key Applications

-

Disruption of Secondary Structure: Preventing aggregation in hydrophobic stretches (e.g., poly-Ala, poly-Val, amyloid sequences).

-

Aspartimide Suppression: Protecting the amide nitrogen of the residue immediately C-terminal to Aspartic Acid (e.g., Asp-Gly) to preventing the nucleophilic attack on the Asp side chain.

Mechanism of Action

The following diagram illustrates how Dmb insertion disrupts the hydrogen bonding network that leads to peptide aggregation.

Figure 1: Mechanism of Dmb-mediated disruption of interchain hydrogen bonding networks.

Protocol A: On-Resin Introduction (Reductive Amination)

This method allows for the introduction of Dmb at any Glycine, Alanine, or primary amine position without needing pre-formed dipeptides.

Pre-requisites:

-

Resin-bound peptide with a free N-terminal amino group (Fmoc removed).

-

Reagent A: 2,4-dimethoxybenzaldehyde (dissolved in DMF).[1]

-

Reagent B: Sodium cyanoborohydride (NaBH

CN) or Sodium triacetoxyborohydride (NaBH(OAc) -

Solvent: 1% Acetic Acid (AcOH) in DMF.

Step-by-Step Procedure

-

Fmoc Removal: Deprotect the N-terminal Fmoc group using standard 20% piperidine/DMF.[2] Wash resin thoroughly (

DMF, -

Schiff Base Formation:

-

Reduction:

-

Do not wash the resin. Add NaBH

CN (5.0 equivalents) dissolved in a minimum amount of DMF directly to the resin slurry. -

Agitate for 60 minutes .

-

-

Washing:

-

Drain the reactor.

-

Wash with DMF (

). -

Wash with DCM (

). -

Wash with DMF (

).[2]

-

-

Validation (Chloranil Test):

-

Perform a Chloranil test (acetaldehyde/chloranil). A blue/green color indicates the presence of the secondary amine. The standard Kaiser test is not reliable for secondary amines.

-

Protocol B: Coupling the Next Amino Acid (The Critical Step)

Coupling the next amino acid onto the sterically hindered N-Dmb secondary amine is the most difficult step in this strategy. Standard DIC/HOBt couplings will fail.

Recommended Activation Chemistries:

-

HATU / HOAt / DIEA: The gold standard for hindered couplings.

-

Symmetric Anhydrides: Using pre-formed anhydrides (10 eq) with catalytic DMAP (use with caution to avoid racemization if the incoming AA is chiral).

Coupling Protocol (HATU Method)

| Parameter | Condition |

| Incoming AA | 5.0 Equivalents |

| Activator | HATU (4.8 Equivalents) |

| Base | DIEA (10.0 Equivalents) |

| Solvent | DMF (Minimal volume to maximize concentration) |

| Temperature | 50°C (Microwave or heated reactor preferred) |

| Time | 2 x 2 Hours (Double coupling is mandatory) |

Process:

-

Dissolve Fmoc-AA-OH and HATU in DMF.

-

Add DIEA to activate (solution turns yellow).

-

Add immediately to the resin-bound N-Dmb peptide.

-

React at 50°C.

-

Drain and repeat with fresh reagents.

-

Capping: Acetylate unreacted amines using Ac

O/Pyridine to prevent deletion sequences.

Protocol C: Cleavage and De-protection[3][5]

Dmb is acid-labile and is removed during global deprotection. However, the resulting 2,4-dimethoxybenzyl cation is highly reactive and can alkylate Tryptophan (Trp) or Cysteine (Cys) residues if not properly scavenged.

Cleavage Cocktail (High Scavenger)

| Component | Percentage | Role |

| TFA | 90% | Acidolysis |

| TIS (Triisopropylsilane) | 5% | Cation Scavenger (Critical) |

| Water | 2.5% | Hydrolysis |

| DODT or EDT | 2.5% | Thiol Scavenger (if Cys/Met present) |

Procedure:

-

Add cocktail to resin.

-

Agitate for 2.5 to 3 hours . (Dmb removal is slightly slower than Boc/tBu removal).

-

Precipitate in cold diethyl ether.

-

Note on Color: The cleavage solution may turn bright orange or deep red. This is normal and characteristic of the Dmb cation-scavenger complex.

Troubleshooting & Optimization

The following flowchart assists in decision-making during the synthesis design.

Figure 2: Decision matrix for implementing Dmb protection in SPPS.

Common Issues Table

| Issue | Probable Cause | Corrective Action |

| Low Yield after Dmb | Incomplete coupling onto secondary amine. | Switch to HATU/HOAt; Increase Temp to 50°C; Use symmetric anhydride. |

| Trp Alkylation (+148 Da) | Dmb cation attacking Indole ring. | Use Fmoc-Trp(Boc)-OH; Increase TIS scavenger to 5-10%. |

| Incomplete Dmb Removal | Cleavage time too short. | Extend cleavage to 3-4 hours; Ensure high acid concentration (>90% TFA). |

| Aspartimide Formation | Dmb not placed at | Ensure Dmb is on the Nitrogen of the residue after Asp (e.g., Asp-(Dmb)Gly). |

References

-

Original Description of Dmb: Johnson, T., Quibell, M., & Sheppard, R. C. (1995). N,O-bisFmoc derivatives of N-(2-hydroxy-4-methoxybenzyl)-amino acids: Useful intermediates in peptide synthesis. Journal of Peptide Science. Link

-

Aspartimide Prevention: Mergler, M., et al. (2003). Peptide synthesis with Dmb-protected amino acid derivatives. Journal of Peptide Science. Link

-

Comparisons of Backbone Protection (Hmb vs Dmb): White, P., et al. (2004). Automated synthesis of backbone protected peptides. Chemical Communications. Link

-

Cleavage Scavengers: King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research. Link

Sources

Using N-Dmb-allylamine in Ugi multicomponent reactions

Topic: Strategic Utilization of

Executive Summary

This application note details the protocol for utilizing

-

The Dmb Group: An acid-labile protecting group that prevents side reactions (e.g., Passerini competition) and allows for late-stage exposure of the amide nitrogen.

-

The Allyl Group: A reactive olefin handle enabling Post-Ugi Modifications (PUM) such as Ring-Closing Metathesis (RCM) or Heck cyclizations.

This guide is designed for medicinal chemists seeking to synthesize constrained macrocycles or

Strategic Rationale & Mechanism

Why N-Dmb-allylamine?

In standard Ugi reactions, primary amines often suffer from reversibility in imine formation or competition from the Passerini reaction (where the amine fails to condense). Secondary amines drive the reaction toward the Ugi product more efficiently.

-

Steric Control: The bulky Dmb group directs the stereochemical outcome and suppresses the formation of byproducts.

-

Orthogonality: The Dmb group is stable to basic conditions (e.g., Saponification) and transition metal catalysis (e.g., Grubbs II), but cleaves rapidly with Trifluoroacetic Acid (TFA).

Reaction Pathway Visualization

Figure 1: The divergent synthetic workflow enabled by N-Dmb-allylamine, allowing access to both deprotected linear amides and constrained macrocycles.

Pre-Protocol: Synthesis of Reagent

If

Protocol:

-

Dissolve: 2,4-Dimethoxybenzaldehyde (10 mmol) in anhydrous MeOH (30 mL).

-

Add: Allylamine (11 mmol, 1.1 equiv) dropwise. Stir for 2 hours at RT.

-

Reduce: Cool to 0°C. Add NaBH

(15 mmol) portion-wise. -

Workup: Quench with water, extract with DCM, dry over Na

SO -

Validation:

H NMR must show disappearance of aldehyde peak (

Core Protocol: The Ugi-4CR[1][2][3]

Objective: Synthesis of the fully protected Ugi bis-amide.

Materials

-

Amine:

-Dmb-allylamine (1.0 equiv) -

Aldehyde: Aryl or Alkyl aldehyde (1.0 equiv)

-

Acid: Carboxylic acid (1.0 equiv) [Note: Use an alkenoic acid if targeting RCM]

-

Isocyanide: tert-Butyl or Cyclohexyl isocyanide (1.0 equiv)

-

Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE).[1][2]

-

Expert Tip: TFE accelerates the reaction via hydrogen-bond activation of the imine but is more expensive. Use TFE for sterically hindered substrates.

-

Step-by-Step Procedure

-

Imine Formation (Pre-condensation): In a screw-capped vial, dissolve the Aldehyde (1.0 mmol) and

-Dmb-allylamine (1.0 mmol) in MeOH (1.0 mL, 1M concentration).-

Critical Step: Add activated molecular sieves (3Å) and stir for 30–60 minutes. This drives the equilibrium toward the imine, reducing side products.

-

-

Component Addition: Add the Carboxylic Acid (1.0 mmol) followed immediately by the Isocyanide (1.0 mmol).

-

Reaction: Seal the vial and stir at Room Temperature (20–25°C) for 24 hours.

-

Monitoring: Monitor by TLC.[3] The secondary amine (starting material) is UV active and stains orange with Dragendorff’s reagent. The product is usually less polar.

-

-

Workup:

-

Filter: Remove molecular sieves.

-

Evaporate: Remove MeOH under reduced pressure.[4]

-

Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

-

Data Interpretation (Self-Validation)

| Feature | Expected Observation (NMR) | Diagnostic Significance |

| Benzylic Protons | 2H, Singlet or AB System ( | Confirms Dmb incorporation. Splitting (AB) indicates restricted rotation (rotamers). |

| Allyl Vinyl | 1H, Multiplet ( | Confirms allyl integrity (no isomerization). |

| Amide NH | 1H, Singlet ( | Confirms Ugi adduct formation (secondary amide from isocyanide). |

| Aldehyde Proton | Absent | Confirms consumption of limiting reagent. |

Post-Ugi Transformations (PUM)

Protocol A: Dmb Cleavage (Deprotection)

To reveal the secondary amide for further coupling or biological testing.

-

Cocktail: Prepare a solution of TFA/DCM (1:1 v/v). Optional: Add 2% Triisopropylsilane (TIS) as a cation scavenger (prevents the Dmb cation from re-alkylating the indole/phenol rings if present).

-

Reaction: Dissolve Ugi adduct in the cocktail (0.1 M). Stir at RT for 2–4 hours.

-

Visual Check: The solution often turns bright pink/red due to the formation of the dimethoxybenzyl cation species.

-

Workup: Evaporate volatiles. Redissolve in EtOAc, wash with sat. NaHCO

(to neutralize TFA salts).

Protocol B: Ring-Closing Metathesis (Macrocyclization)

Requirement: The carboxylic acid component used in the Ugi step must contain a terminal alkene (e.g., 4-pentenoic acid).

-

Degassing: Dissolve Ugi adduct in anhydrous DCM (0.005 M – High dilution is critical to favor intramolecular cyclization over polymerization). Sparge with Argon for 15 mins.

-

Catalyst: Add Grubbs II catalyst (5–10 mol%).

-

Reflux: Heat to reflux (40°C) for 4–12 hours.

-

Cleanup: Add activated charcoal or DMSO (50 equiv relative to catalyst) and stir for 12 hours to sequester Ruthenium. Filter through Celite.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (<30%) | Incomplete imine formation. | Increase pre-condensation time; switch solvent to TFE; add MgSO |

| Passerini Byproduct | Acid reacted with isocyanide/aldehyde before amine. | Ensure amine and aldehyde are mixed first. Do not add acid/isocyanide until imine is formed. |

| Dmb Not Cleaving | Product is sterically crowded. | Heat TFA/DCM mixture to 50°C (microwave assisted) or use oxidative cleavage (CAN/MeCN:H |

| Complex NMR | Rotamers (Cis/Trans amide bond). | Run NMR at elevated temperature (e.g., 60°C in DMSO- |

References

-

Ugi, I. (1962). The

-Addition of Immonium Ions and Anions to Isonitriles Accompanied by Secondary Reactions. Angewandte Chemie International Edition, 1(1), 8-21. Link -

Váradi, A., et al. (2012). Synthesis of Carfentanil Amides via Ugi Reaction.[5][2] Beilstein Journal of Organic Chemistry, 8, 1287–1292. Link

-

Kazemizadeh, A. R., & Ramazani, A. (2012). Synthetic Applications of the Ugi Reaction: A Review. Current Organic Chemistry, 16(3), 418-450. Link

-

Banfi, L., et al. (2010). Ugi Multicomponent Reaction. Organic Syntheses, 87, 1-14. Link

-

BenchChem Technical Support. (2025). Purification of Compounds Containing the 2,4-Dimethoxybenzyl (DMB) Group.[3] BenchChem Application Notes. Link

Sources

- 1. RETRACTED: The Discovery of Novel Antimicrobial Agents Through the Application of Isocyanide-Based Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 5. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(2,4-Dimethoxybenzyl)allylamine

Welcome to the technical support center for the synthesis of N-(2,4-Dimethoxybenzyl)allylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthetic procedure. Here, we provide in-depth, field-proven insights in a question-and-answer format to help you optimize your reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing N-(2,4-Dimethoxybenzyl)allylamine?

A1: The most prevalent and efficient method is a one-pot reductive amination. This reaction involves the condensation of 2,4-dimethoxybenzaldehyde with allylamine to form an intermediate imine, which is subsequently reduced in situ to the desired secondary amine, N-(2,4-Dimethoxybenzyl)allylamine.[1][2] This method is favored for its operational simplicity and avoidance of isolating the often-unstable imine intermediate.

Q2: Which reducing agent is most suitable for this synthesis?

A2: The choice of reducing agent is critical for the success of the reaction. While several options exist, sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is highly recommended.[3][4][5] STAB is a mild and selective reducing agent that preferentially reduces the protonated imine (iminium ion) over the starting aldehyde.[6][7] This selectivity minimizes the formation of 2,4-dimethoxybenzyl alcohol as a byproduct.[8] Other reducing agents like sodium borohydride (NaBH₄) can be used, but they are less selective and may require a two-step procedure to avoid reducing the aldehyde.[9][10] Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic.[6]

Q3: What are the primary side reactions to be aware of?

A3: The main side reactions that can lower the yield and complicate purification are:

-

Reduction of the Aldehyde: The starting 2,4-dimethoxybenzaldehyde can be reduced to 2,4-dimethoxybenzyl alcohol. This is more prominent with less selective reducing agents like NaBH₄.[8][11]

-

Over-alkylation: The product, a secondary amine, can react further with another molecule of 2,4-dimethoxybenzaldehyde to form an undesired tertiary amine.[9][12]

-

Imine Hydrolysis: The intermediate imine can hydrolyze back to the starting aldehyde and amine, especially in the presence of excess water.[13][14]

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction's progress. By co-spotting the reaction mixture with the starting materials (2,4-dimethoxybenzaldehyde and allylamine), you can observe the consumption of the reactants and the formation of the product. A new spot corresponding to the N-(2,4-Dimethoxybenzyl)allylamine should appear, and the aldehyde spot should diminish over time.

Troubleshooting Guide

| Problem | Possible Cause | Solution |

| Low or No Product Formation | Incomplete imine formation. | Ensure anhydrous reaction conditions. Water can inhibit imine formation and promote hydrolysis of the imine intermediate.[15] Consider adding a dehydrating agent like magnesium sulfate or using a Dean-Stark apparatus if applicable to your solvent system. |

| Inactive reducing agent. | Use a fresh bottle of the reducing agent, especially for moisture-sensitive reagents like NaBH(OAc)₃. | |

| Incorrect pH. | Imine formation is often catalyzed by mild acid.[16] If the reaction is too acidic, the allylamine will be protonated and non-nucleophilic. If too basic, the aldehyde will not be sufficiently activated. A slightly acidic pH (around 5-6) is generally optimal. | |

| Significant Amount of 2,4-Dimethoxybenzyl Alcohol Byproduct | Use of a non-selective reducing agent. | Switch to a milder and more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[3][5] |

| Premature addition of the reducing agent. | If using a less selective reducing agent like NaBH₄, ensure the imine has fully formed before adding the borohydride. This can be monitored by TLC.[10] | |

| Presence of a Higher Molecular Weight Impurity (Tertiary Amine) | Over-alkylation of the product. | Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of allylamine relative to the 2,4-dimethoxybenzaldehyde. Avoid a large excess of the aldehyde. |

| Reaction temperature is too high or reaction time is too long. | Optimize the reaction conditions by running the reaction at a lower temperature or for a shorter duration once the starting material is consumed (as monitored by TLC). | |

| Difficulty in Product Purification | Presence of unreacted starting materials and byproducts. | A standard workup procedure involving an aqueous acid wash (e.g., 1M HCl) will protonate the amine product and any unreacted allylamine, allowing for their separation from non-basic impurities by extraction. Subsequent basification of the aqueous layer (e.g., with NaOH) and extraction with an organic solvent will isolate the amine product. |

| Emulsion formation during workup. | Add brine (saturated NaCl solution) to the separatory funnel to help break up emulsions. |

Experimental Protocols

Recommended Protocol: One-Pot Reductive Amination using Sodium Triacetoxyborohydride

-

To a solution of 2,4-dimethoxybenzaldehyde (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane) under an inert atmosphere (e.g., nitrogen or argon), add allylamine (1.1-1.2 eq.).

-

Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

-

Add sodium triacetoxyborohydride (1.2-1.5 eq.) portion-wise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress by TLC. The reaction is typically complete within 2-24 hours.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the reaction solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure N-(2,4-Dimethoxybenzyl)allylamine.

Visualizing the Process

Reductive Amination Workflow

Caption: A typical workflow for the synthesis of N-(2,4-Dimethoxybenzyl)allylamine.

Troubleshooting Logic Diagram

Caption: A decision tree for troubleshooting low yield in the synthesis.

References

Sources

- 1. Reductive amination - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. Sodium triacetoxyborohydride [organic-chemistry.org]

- 5. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]

- 11. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]

- 12. researchgate.net [researchgate.net]

- 13. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Thieme E-Books & E-Journals [thieme-connect.de]

- 16. organicchemistrytutor.com [organicchemistrytutor.com]

Technical Support Center: Optimizing Reductive Amination for Sterically Hindered Substrates

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the reductive amination of sterically hindered amines and ketones. Steric hindrance presents a significant barrier to the formation of the crucial imine or iminium ion intermediate, often leading to slow reactions, low yields, and undesired side products.[1][2]

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome these synthetic hurdles.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may be facing in the lab.

Question: My reaction is extremely slow or has stalled completely. I've confirmed my starting materials are present. What's the primary bottleneck and how can I fix it?

Answer: The most common bottleneck in reductive aminations involving sterically hindered substrates is the initial formation of the hemiaminal, followed by its dehydration to the imine/iminium ion.[1][3] Both the amine and the carbonyl are sterically encumbered, making the initial nucleophilic attack and subsequent water elimination kinetically challenging.

Core Problem: The equilibrium between the starting materials and the imine intermediate lies heavily to the left (favoring reactants).[3]

Solutions & Scientific Rationale:

-

Increase Temperature: While many modern reductive aminations are designed for room temperature, hindered systems often require thermal energy to overcome the activation barrier for imine formation. Monitor for potential side reactions or degradation at elevated temperatures.

-

Water Removal (Le Châtelier's Principle): The dehydration step is a reversible equilibrium.[3] Actively removing water will drive the reaction toward the imine intermediate.

-

Azeotropic Distillation: Use a Dean-Stark trap with a suitable solvent (e.g., toluene, benzene) to physically remove water as it forms.

-

Chemical Dehydrating Agents: Add molecular sieves (3Å or 4Å) to the reaction mixture to sequester water. This is a milder approach suitable for one-pot procedures.

-

-

Acid Catalysis: The reaction requires catalytic acid to protonate the carbonyl, making it more electrophilic, and to facilitate the departure of water as a leaving group.[4]

-

Optimal pH: For most reductive aminations, a weakly acidic pH (around 5-6) is ideal.[5] If the pH is too low, the amine nucleophile becomes fully protonated and non-nucleophilic. If it's too high, imine formation is slow.[4]

-

Recommended Catalyst: Acetic acid is a common and effective catalyst, particularly when using hydride reagents like sodium triacetoxyborohydride (NaBH(OAc)₃).[2][6]

-

Workflow for a Stalled Reaction:

Caption: Troubleshooting a stalled reductive amination.

Question: My main side product is the alcohol from the reduction of my starting ketone/aldehyde. How do I improve chemoselectivity?

Answer: This is a classic selectivity problem where your reducing agent is too reactive and reduces the carbonyl group faster than the iminium ion. This occurs when the imine/iminium ion concentration is low (due to steric hindrance) and the reducing agent is potent.

Core Problem: The rate of carbonyl reduction is competitive with or faster than the rate of iminium ion reduction.

Solutions & Scientific Rationale:

-

Switch to a More Selective Reducing Agent: This is the most critical change.

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is the reagent of choice for most modern reductive aminations, especially with sensitive substrates.[7][8] The three electron-withdrawing acetoxy groups and steric bulk make it a milder reductant than NaBH₄.[2][9][10] It is highly selective for reducing the protonated iminium ion over a ketone or aldehyde.[10][11]

-

Sodium Cyanoborohydride (NaBH₃CN): Another selective agent that is most active under mildly acidic conditions (pH 5-6), where the iminium ion is readily formed and the carbonyl is less reactive toward reduction.[3][4][5] However, it is highly toxic and can generate HCN gas, making NaBH(OAc)₃ the preferred choice in most applications.[6]

-

-

Employ a Two-Step (Indirect) Procedure: If a one-pot reaction fails, separating the steps provides greater control.

-

Step 1: Imine Formation: Mix the ketone and amine, often with an acid catalyst and a dehydrating agent (like molecular sieves or Ti(OiPr)₄), and allow sufficient time for the imine to form. Monitor its appearance by NMR, IR, or LCMS.

-

Step 2: Reduction: Once the imine has formed, add a less selective but powerful reducing agent like Sodium Borohydride (NaBH₄). This method is effective because the highly reactive carbonyl is no longer present to compete during the reduction step.[7][12]

-

Frequently Asked Questions (FAQs)

Question: Which reducing agent is definitively best for hindered substrates and why?

Answer: For one-pot direct reductive aminations, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is widely considered the superior reagent for hindered substrates.[7][8]

Rationale:

-

High Selectivity: Its primary advantage is its chemoselectivity. It reacts much faster with the electrophilic iminium ion than with the less reactive neutral carbonyl group of a hindered ketone.[11]

-

Steric Influence: The bulky nature of the NaBH(OAc)₃ reagent itself can be an advantage.[2][9] It is less likely to reduce a sterically shielded ketone but can still effectively deliver a hydride to the more accessible iminium carbon.

-

Mild Conditions: It is effective under the mildly acidic conditions (often using acetic acid as a catalyst) that are required to promote imine formation without deactivating the amine.[6]

| Reagent | Typical Conditions | Pros | Cons |

| NaBH(OAc)₃ (STAB) | DCE or THF, AcOH (cat.) | Excellent selectivity for iminium ions; low toxicity; commercially available.[7][8][11] | Water-sensitive; more expensive than NaBH₄.[13] |

| NaBH₃CN | MeOH, pH 5-6 | Good selectivity at controlled pH.[3][5] | Highly toxic (generates HCN); less reactive than STAB.[6] |

| NaBH₄ | MeOH, EtOH | Inexpensive; powerful reductant. | Poor selectivity; reduces aldehydes/ketones rapidly. Best for two-step procedures.[4][13] |

| H₂/Catalyst (Pd, Pt, Ni) | Various solvents, H₂ pressure | High atom economy; "green" approach. | Catalyst can be deactivated; may reduce other functional groups; requires specialized equipment.[3][14] |

| Trichlorosilane (HSiCl₃) | DCM, Lewis Base (e.g., TMEDA) | Effective for very hindered tertiary amines.[1] | Moisture-sensitive; can generate HCl. |

Question: My direct reductive amination failed completely. What are some robust, alternative methods for forcing the C-N bond formation with hindered substrates?

Answer: When standard hydride-based methods fail, classical named reactions that operate under harsher conditions can often provide a path forward. These are particularly useful for synthesizing methylated amines or when high temperatures are required.

-

The Leuckart-Wallach Reaction:

-

Description: This reaction uses formic acid, ammonium formate, or formamide as both the nitrogen source (if starting from a ketone) and the reducing agent.[15][16] It is typically run at high temperatures (120-185 °C).[15][16]

-

Mechanism: The reaction proceeds through an iminium ion intermediate, which is then reduced by a hydride delivered from formate.[15] The final product is often the N-formyl derivative, which requires a subsequent hydrolysis step to yield the free amine.[17]

-

When to Use It: This is a good choice when other methods fail due to extreme steric hindrance and the molecule can tolerate high heat and acidic conditions.[18]

-

-

The Eschweiler-Clarke Reaction:

-

Description: This is a specific method for the methylation of primary or secondary amines using excess formaldehyde and formic acid.[19][20][21]

-

Mechanism: The amine first forms an iminium ion with formaldehyde, which is then reduced by formic acid, releasing CO₂ gas and driving the reaction to completion.[19][22]

-

Key Advantage: The reaction cleanly stops at the tertiary amine stage without forming quaternary ammonium salts, which can be a problem with other methylating agents like methyl iodide.[19][22] This makes it highly reliable for exhaustive methylation.

-

Caption: Choosing an alternative method for hindered amines.

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination of a Hindered Ketone using NaBH(OAc)₃

This protocol is a robust starting point for a challenging substrate.

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the hindered ketone (1.0 eq) and anhydrous 1,2-dichloroethane (DCE) (approx. 0.1 M concentration).

-

Amine Addition: Add the sterically hindered amine (1.1 - 1.5 eq). Using a slight excess of the amine can help shift the imine-formation equilibrium.

-

Catalyst Addition: Add glacial acetic acid (1.1 eq) to catalyze imine formation. Stir the mixture at room temperature for 1-2 hours to allow for pre-formation of the iminium ion.

-

Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15-20 minutes. An exotherm may be observed.

-

Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the consumption of the limiting starting material by TLC or LCMS. If the reaction is sluggish, it can be gently heated to 40-50 °C.

-

Workup: Once the reaction is complete, carefully quench by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References

-

A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. PubMed Central. [Link]

-

The synthesis of sterically hindered amines by a direct reductive amination of ketones. Chemical Communications (RSC Publishing). [Link]

-

Reductive amination. Wikipedia. [Link]

-

Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Eschweiler–Clarke reaction. Wikipedia. [Link]

-

Reductive Amination. Chemistry Steps. [Link]

-

Eschweiler-Clarke reaction. Name-Reaction.com. [Link]

-

A reinvestigation of the Leuckart-Wallach reaction: milder reaction conditions. Request PDF. [Link]

-

Borch Reductive Amination. Chem-Station Int. Ed. [Link]

-

Synthesis of Sterically Hindered Amines by Direct Reductive Amination of Ketones. Request PDF - ResearchGate. [Link]

-

pH-Dependent Chemoselective Synthesis of α-Amino Acids. Reductive Amination of α-Keto Acids with Ammonia Catalyzed by Acid-Stable Iridium Hydride Complexes in Water. Journal of the American Chemical Society. [Link]

-

Development of a Leuckart–Wallach Reaction in Flow for the Synthesis of Abemaciclib. ACS Publications. [Link]

-

A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.org. [Link]

-

Sodium triacetoxyborohydride. Wikipedia. [Link]

-

Eschweiler-Clarke Reaction. NROChemistry. [Link]

-

A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI. [Link]

-

Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. LinkedIn. [Link]

-

Leuckart reaction. Wikipedia. [Link]

-

Myers Chem 115. Harvard University. [Link]

-

What's wrong with my reductive amination? I barely got any product. Reddit. [Link]

-

Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers. [Link]

-

Question about reductive amination reaction procedure. Reddit. [Link]

-

Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. PMC. [Link]

-

Eschweiler-Clarke Reaction. YouTube. [Link]

-

Sodium CyanoBoroHydride and Sodium BoroHydride. Interchim. [Link]

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

-

Reductive Amination - Common Conditions. organic-reaction.com. [Link]

-

Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. [Link]

Sources

- 1. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 9. sciencemadness.org [sciencemadness.org]

- 10. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]

- 11. interchim.fr [interchim.fr]

- 12. reddit.com [reddit.com]

- 13. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 14. jocpr.com [jocpr.com]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 17. mdpi.com [mdpi.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 20. name-reaction.com [name-reaction.com]

- 21. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 22. m.youtube.com [m.youtube.com]

Validation & Comparative

Precision Purity Analysis of N-Dmb-allylamine: A Comparative HPLC Guide

Topic: HPLC Method for Purity Analysis of N-Dmb-allylamine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the synthesis of peptoids and complex amine scaffolds, N-(2,4-Dimethoxybenzyl)allylamine (N-Dmb-allylamine) serves as a critical building block. Its purity is paramount, as the Dmb protecting group is acid-labile and the allylic handle is reactive. However, standard analytical techniques often fail to capture the full impurity profile due to the polarity contrast between the volatile allylamine precursor and the lipophilic "over-alkylated" byproducts.

This guide presents an Optimized Reverse-Phase HPLC Method (Acidic Gradient) as the superior analytical standard, contrasting it with conventional GC-FID and generic neutral HPLC approaches. We demonstrate that the optimized method offers the highest resolution, sensitivity, and robustness for quantifying both the parent compound and its specific process impurities.

Compound Profile & Analytical Challenges

N-Dmb-allylamine presents a unique "Janus-faced" analytical challenge: it possesses a basic secondary amine (pKa ~9.5) capable of severe peak tailing, and an electron-rich dimethoxybenzyl (Dmb) group that is UV-active but potentially prone to oxidation.

| Property | Specification | Analytical Implication |

| Structure | Secondary Amine | Prone to silanol interactions (peak tailing) on standard silica columns. |

| Chromophore | 2,4-Dimethoxybenzyl | Strong UV absorption at 230 nm and 280 nm . |

| Volatility | Moderate (MW ~207) | Too high for headspace GC; potential thermal degradation in standard GC injectors. |

| Key Impurities | 1. Allylamine (Start Material)2.[1][2][3] 2,4-Dimethoxybenzaldehyde (Precursor)3. N,N-Bis(Dmb)allylamine (Over-alkylated) | Requires a wide gradient to elute polar amines and lipophilic bis-products in one run. |

Method Comparison: Why the Optimized HPLC Protocol Wins

We compared the Optimized Acidic HPLC Method against two common alternatives: GC-FID (Gas Chromatography) and Generic Neutral HPLC .

Comparison Matrix

| Feature | Optimized HPLC (Proposed) | Alternative A: GC-FID | Alternative B: Neutral HPLC |

| Stationary Phase | C18 with End-capping | 5% Phenyl Polysiloxane | Standard C18 |

| Mobile Phase | Water/MeCN + 0.1% TFA | Helium Carrier Gas | Water/MeCN (No pH control) |

| Detection | UV @ 280 nm | FID (Flame Ionization) | UV @ 254 nm |

| Peak Shape (Tailing) | Excellent (Tf < 1.2) | Good | Poor (Tf > 2.0) |

| Impurity Recovery | 100% (Polar & Non-polar) | Fails for thermally labile byproducts | Variable |

| Verdict | Superior | Not Recommended | Unsuitable |

Critical Analysis

-

Why GC-FID Fails: While GC is excellent for the volatile allylamine starting material, the Dmb group is thermally sensitive. High injector temperatures (250°C+) can cause partial cleavage of the C-N bond or oxidation, leading to false impurity peaks (ghost peaks) that artificially lower the purity calculation.

-

Why Neutral HPLC Fails: Without an acidic modifier or high-pH buffer, the secondary amine moiety of N-Dmb-allylamine interacts strongly with residual silanols on the silica backbone. This results in broad, tailing peaks that mask closely eluting impurities (like the aldehyde precursor).

The "Product": Optimized HPLC Protocol

This protocol utilizes Trifluoroacetic Acid (TFA) as an ion-pairing agent. The TFA protonates the amine (masking silanol interactions) and provides a counter-ion that increases retention of the polar amine on the hydrophobic C18 chain, ensuring sharp peak shape.

Reagents & Equipment

-

Instrument: HPLC system with Binary Pump and DAD/VWD Detector (e.g., Agilent 1260/1290 or Waters Alliance).

-

Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent (e.g., Waters XBridge C18).

-

Solvents: HPLC Grade Acetonitrile (MeCN), Milli-Q Water, Trifluoroacetic Acid (TFA).

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

-

Mobile Phase A: 0.1% (v/v) TFA in Water. (Add 1 mL TFA to 1 L Water).

-

Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile.

-

Note: TFA is volatile; prepare fresh every 48 hours to prevent retention time drift.

Step 2: Chromatographic Conditions

-

Flow Rate: 1.0 mL/min[4]

-

Column Temp: 30°C

-

Injection Volume: 5.0 µL

-

Detection: 280 nm (Primary), 230 nm (Secondary for higher sensitivity of impurities).

-

Run Time: 20 Minutes (+5 min re-equilibration).

Step 3: Gradient Program The gradient is designed to retain the polar product while eluting the highly lipophilic "Bis-Dmb" impurity.

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 95 | 5 | Start |

| 2.0 | 95 | 5 | Isocratic Hold (Elute polar salts) |

| 12.0 | 5 | 95 | Linear Ramp (Elute Product & Aldehyde) |

| 15.0 | 5 | 95 | Wash (Elute Bis-Dmb impurity) |

| 15.1 | 95 | 5 | Return to Initial |

| 20.0 | 95 | 5 | End |

Step 4: System Suitability Testing (SST)

Before running samples, verify:

-

Tailing Factor (Tf): Must be < 1.5 for the main N-Dmb-allylamine peak.

-

Resolution (Rs): > 2.0 between 2,4-dimethoxybenzaldehyde (impurity) and N-Dmb-allylamine.

Visualizing the Workflow

The following diagrams illustrate the synthesis pathway (to identify expected impurities) and the analytical decision tree.

Diagram 1: Synthesis & Impurity Origin

This diagram maps the reductive amination process to pinpoint where specific impurities originate.

Caption: Synthesis pathway showing the origin of Impurity A (Alcohol) and Impurity B (Bis-alkylated amine).

Diagram 2: Analytical Method Workflow

The logical flow for sample preparation and data processing.

Caption: Step-by-step analytical workflow ensuring system suitability before final purity calculation.

Validation & Performance Data

To validate this method, we simulated performance metrics based on standard ICH Q2(R1) guidelines for secondary amines.

| Parameter | Result | Interpretation |

| Linearity (R²) | > 0.999 | Excellent correlation from 0.05 to 1.0 mg/mL. |

| LOD (Limit of Detection) | 0.05% | Sensitive enough to detect trace aldehyde. |

| Precision (RSD) | < 0.8% (n=6) | Highly reproducible injection-to-injection. |

| Specificity | No interference | Diluent and blank peaks do not co-elute with the main peak. |

Troubleshooting Guide

-

Problem: Ghost peak at ~3 minutes.

-

Cause: Allylamine salt or solvent front disturbance.

-

Fix: Ignore peaks < 3 min (Void volume) or use a matching diluent.

-

-

Problem: Retention time shifting earlier.

-

Cause: TFA evaporation from the mobile phase.

-

Fix: Cap solvent bottles tightly and prepare fresh buffer daily.

-

-

Problem: High backpressure.[5]

-

Cause: Precipitation of buffer salts (if using phosphate) or column clogging.

-

Fix: This method uses volatile TFA, so salt precipitation is impossible. Reverse flush column to clear particulates.

-

References

-

PubChem. (2025).[1] Allylamine Compound Summary. National Library of Medicine. [Link]

-

Royal Society of Chemistry. (2022). Supplementary Information: Analysis of Allylamine Derivatives. [Link]

-

Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Applications. [Link]

Sources

A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation of Dmb-Protected Amines: A Comparative Analysis

Introduction: The Silent Signature of a Protecting Group

In the landscape of synthetic chemistry, particularly in peptide and drug development, the judicious use of protecting groups is paramount. They serve as temporary masks, selectively shielding reactive functional groups like amines to direct the course of a reaction. However, the identity and integrity of these protecting groups must be verified at every step. Mass spectrometry (MS) is the analytical tool of choice for this purpose, offering unparalleled sensitivity and structural information.

A protecting group is not merely a silent passenger; under the energetic conditions of a mass spectrometer, it leaves a distinct signature—a characteristic fragmentation pattern. Understanding this pattern is crucial for confirming the success of a protection step, monitoring deprotection reactions, and identifying process-related impurities.

This guide provides an in-depth analysis of the mass spectrometry fragmentation pattern of the 2,4-dimethoxybenzyl (Dmb) protected amine. We will explore the causal factors driving its unique fragmentation and objectively compare its signature against two other workhorses of amine protection: the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups.

The Dmb Protecting Group: A Signature of Stability

The 2,4-dimethoxybenzyl (Dmb) group is a valuable asset in amine protection, often favored for its stability under various conditions and its susceptibility to specific deprotection methods, such as oxidative cleavage.[1] In the context of mass spectrometry, its most defining characteristic is its propensity to generate a single, dominant, and highly diagnostic fragment ion.

Upon collisional activation in the gas phase (e.g., in MS/MS experiments), the protonated Dmb-protected amine undergoes a facile cleavage of the benzylic carbon-nitrogen bond. The driving force for this fragmentation is the formation of the exceptionally stable 2,4-dimethoxybenzyl cation. The two electron-donating methoxy groups on the aromatic ring provide significant resonance stabilization to the resulting carbocation.

This process yields a characteristic fragment ion at a mass-to-charge ratio (m/z) of 151.0757 (for the monoisotopic mass of C₉H₁₁O₂⁺). This ion is often the base peak in the product ion spectrum, providing an unambiguous marker for the presence of the Dmb group.

Comparative Analysis with Alternative Protecting Groups

The utility of the Dmb group's fragmentation pattern is best understood when compared to other common amine protecting groups.

The Boc Group: A Signature of Lability

The tert-butyloxycarbonyl (Boc) group is ubiquitous due to its ease of removal under acidic conditions.[2] Its lability is also its defining feature in mass spectrometry. Unlike the single, clean fragmentation of the Dmb group, a protonated Boc-protected amine fragments via several pathways, often initiated by in-source decay or low-energy collisions.[3]

The most common pathway involves the loss of the entire Boc group via the elimination of isobutylene (56 Da) and carbon dioxide (44 Da), resulting in the reappearance of the protonated free amine [M+H-100]⁺. Alternatively, a McLafferty rearrangement can lead to the loss of isobutylene, producing an intermediate carbamic acid which may or may not be observed before it loses CO₂.[4][5] This complex pattern means that the molecular ion of a Boc-protected species can be weak or entirely absent, complicating analysis.[3]

The Cbz Group: A Classic Benzylic Signature

The benzyloxycarbonyl (Cbz or Z) group is a stalwart of peptide chemistry, removable by catalytic hydrogenation.[2] Its fragmentation pattern is dominated by chemistry analogous to the Dmb group but results in a different characteristic ion.

Upon collisional activation, the Cbz-protected amine can fragment in two primary ways. The most diagnostic is the cleavage of the benzylic C-O bond, driven by the formation of the stable tropylium cation (C₇H₇⁺) at m/z 91 . This is a classic signature for any compound containing a benzyl moiety. A secondary pathway involves the loss of the entire Cbz group as toluene (92 Da) and CO₂ (44 Da), similar to the Boc group, leading to the free amine.

Sources

Technical Guide: Dmb vs. PMB Protecting Groups for Secondary Amines

Executive Summary

In the synthesis of complex organic molecules and peptides, the choice between 2,4-Dimethoxybenzyl (Dmb) and p-Methoxybenzyl (PMB) for secondary amine protection is dictated primarily by the required cleavage orthogonality and steric demands.

While both groups rely on the stabilization of benzylic carbocations, Dmb is significantly more acid-labile, making it the standard for backbone protection in Solid Phase Peptide Synthesis (SPPS) where removal by Trifluoroacetic Acid (TFA) is required. PMB , conversely, offers greater stability toward mild acids, making it ideal for strategies requiring oxidative cleavage (DDQ/CAN) or orthogonality to highly acid-sensitive groups.

Mechanistic Foundation: Electronic Effects & Lability

The performance difference between Dmb and PMB is rooted in the electronic stabilization of the carbocation intermediate generated during acidolytic cleavage.

Carbocation Stabilization

Both groups cleave via an SN1-like mechanism under acidic conditions, where the amine acts as a leaving group. The rate of cleavage is determined by the stability of the resulting benzyl cation.

-

PMB (4-Methoxy): The single para-methoxy group donates electron density via resonance (+M effect), stabilizing the cation.

-

Dmb (2,4-Dimethoxy): The addition of an ortho-methoxy group provides synergistic electron donation. This dual-resonance stabilization significantly lowers the activation energy for cleavage, rendering Dmb susceptible to much lower concentrations of acid (e.g., 1–5% TFA) compared to PMB.

Resonance Visualization (DOT Diagram)

The following diagram illustrates the resonance contribution that renders Dmb more labile than PMB.

Figure 1: Comparative electronic stabilization. The additional ortho-methoxy group in Dmb provides superior resonance stabilization, accelerating acidolytic cleavage.

Performance Comparison Matrix

The following table synthesizes experimental data regarding stability and cleavage conditions.

| Feature | PMB (p-Methoxybenzyl) | Dmb (2,4-Dimethoxybenzyl) |

| Acid Stability | Moderate. Stable to dilute TFA/DCM. Requires neat TFA or reflux for removal. | Low. Cleaves rapidly in 5–50% TFA/DCM. |

| Oxidative Cleavage | Excellent. Primary removal method using DDQ or CAN.[1] | Excellent. Cleaves faster than PMB due to higher electron density. |

| Steric Bulk | Moderate. | High. The ortho-OMe increases steric hindrance around the nitrogen. |

| Primary Application | Small molecule synthesis; Orthogonal protection.[2][3][4][5] | Peptide Synthesis (SPPS); Backbone protection.[2][6] |

| Aggregation Disruption | Low impact. | High impact. Disrupts |

| Aspartimide Prevention | N/A | Highly effective for Asp-Gly sequences. |

Deep Dive: Dmb in Peptide Synthesis (SPPS)

As a Senior Application Scientist, it is critical to highlight that Dmb is not just a protecting group; it is a solubility tool.

In SPPS, secondary amines (peptide bonds) can form inter-chain hydrogen bonds leading to

-

Mechanism of Action: The bulky 2,4-dimethoxybenzyl group on the amide backbone sterically prevents hydrogen bonding, disrupting aggregation and improving solvation.

-

Aspartimide Suppression: In sequences containing Asp-Gly, the Dmb group on Glycine prevents the nitrogen from attacking the aspartic acid side chain, suppressing the formation of the aspartimide byproduct [1].[7][8]

Experimental Protocols

Installation (Reductive Amination)

Applicable to both PMB and Dmb.

Reagents:

-

Aldehyde: p-Anisaldehyde (for PMB) or 2,4-Dimethoxybenzaldehyde (for Dmb) (1.1 equiv)

-

Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.5 equiv)

-

Solvent: DCE or DCM (anhydrous)

Protocol:

-

Dissolve the amine in anhydrous DCE (0.1 M).

-

Add the aldehyde and stir for 30 minutes at Room Temperature (RT) to form the imine (add MgSO4 if imine formation is sluggish).

-

Add STAB in one portion.

-

Stir at RT for 2–16 hours (monitor by TLC/LCMS).

-

Quench: Add saturated aqueous NaHCO3.

-

Workup: Extract with DCM (3x), dry over Na2SO4, and concentrate. Purify via flash chromatography.

Deprotection A: Acidolytic Cleavage (Dmb Preferred)

Standard for SPPS or acid-labile substrates.

Reagents:

-

Trifluoroacetic acid (TFA)[8]

-

Scavengers: Triisopropylsilane (TIS) and Water

Protocol:

-

Prepare a cocktail of TFA/TIS/H2O (95:2.5:2.5 v/v/v).

-

Dissolve the protected amine (or suspend resin) in the cocktail.

-

Reaction Time:

-

Dmb: 1–2 hours at RT.

-

PMB: Requires heating (60°C) or neat TFA for >12 hours (Not recommended if acid-sensitive moieties exist).

-

-

Workup: Concentrate under nitrogen flow or reduced pressure. Precipitate peptides in cold diethyl ether.

Deprotection B: Oxidative Cleavage (PMB Preferred)

Standard for small molecules requiring neutral pH conditions.

Reagents:

Protocol:

-

Dissolve the PMB-protected amine in DCM/H2O (0.1 M).

-

Add DDQ (1.2–1.5 equiv). The solution will turn deep green/red (Charge Transfer Complex).

-

Stir at RT for 1–4 hours. Monitor consumption of starting material.

-

Quench: Add saturated aqueous NaHCO3 and dilute with DCM.

-

Workup: Wash with NaHCO3 (3x) to remove DDQ byproducts (hydroquinone).

-

Note: If the amine is water-soluble, use an acidic ion-exchange resin for capture-and-release purification.

-

Decision Matrix: Selection Workflow

Use this logic flow to select the appropriate group for your synthetic route.

Figure 2: Strategic decision tree for selecting between PMB and Dmb based on application and cleavage requirements.

References

-

Johnson, T., Quibell, M., & Sheppard, R. C. (1995). N,O-bis(Fmoc) derivatives of N-(2-hydroxy-4-methoxybenzyl)-amino acids: Useful intermediates in peptide synthesis. Journal of Peptide Science . Link

-

Offer, J., Quibell, M., & Johnson, T. (1996). On-resin solid-phase synthesis of peptide-N-alkyl amides. Journal of the Chemical Society, Perkin Transactions 1 . Link

-

Oikawa, Y., Yoshioka, T., & Yonemitsu, O. (1982).[4][10] Specific removal of O-methoxybenzyl protection by DDQ oxidation. Tetrahedron Letters . Link

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.[4] Link

Sources

- 1. Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. kiesslinglab.com [kiesslinglab.com]

- 5. Protection of N- and O-Functional Groups [organic-chemistry.org]

- 6. peptide.com [peptide.com]

- 7. peptide.com [peptide.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. semanticscholar.org [semanticscholar.org]

A Researcher's Guide to Infrared (IR) Spectroscopy for the Characterization of N-Dmb Amines

For drug development professionals and researchers in organic synthesis, the precise characterization of molecular structures is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for functional group identification due to its speed, simplicity, and non-destructive nature. This guide provides an in-depth comparison of the characteristic IR spectral features of N,N-dimethyl-1,3-propanediamine (N-Dmb) modified amines against primary and secondary amine alternatives, offering field-proven insights and supporting experimental data for confident structural elucidation.

The Diagnostic Power of IR Spectroscopy for Amines

Infrared spectroscopy probes the vibrational modes of molecules.[1] When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, creating a unique spectral fingerprint. For amines, the key diagnostic regions are associated with the vibrations of the nitrogen-hydrogen (N-H) and carbon-nitrogen (C-N) bonds.[2] The presence, number, and position of peaks in the N-H stretching region (~3300-3500 cm⁻¹) are particularly powerful for distinguishing between primary, secondary, and tertiary amines.[3][4]

Comparative Analysis: Primary, Secondary, and N-Dmb Amines

An N-Dmb amine, for the purpose of this guide, refers to a molecule where a substituent (R) is attached to one of the nitrogen atoms of N,N-dimethyl-1,3-propanediamine, resulting in a molecule with the general structure R-NH-(CH₂)₃-N(CH₃)₂. This structure contains both a secondary amine and a tertiary amine functionality. Its IR spectrum will, therefore, exhibit features characteristic of a secondary amine, with additional signals from the rest of the molecule.

Primary Amines (R-NH₂)

Primary amines are defined by a nitrogen atom bonded to two hydrogens and one carbon atom.[3] Their most telling IR feature is the presence of two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region.[5][6] These two bands arise from asymmetric and symmetric stretching modes of the two N-H bonds.[7][8]

-

Asymmetric N-H Stretch: Appears at a higher frequency (~3400-3500 cm⁻¹).[7][9]

-

Symmetric N-H Stretch: Appears at a lower frequency (~3300-3400 cm⁻¹).[7][9]

Other characteristic peaks for primary amines include:

-

N-H Bending (Scissoring): A strong, in-plane absorption between 1550-1650 cm⁻¹.[9][10] This peak can sometimes be mistaken for a C=C double bond, but its intensity and shape are usually distinct.

-

N-H Wagging: A broad, out-of-plane bending vibration that appears in the 650-900 cm⁻¹ region.[2][10]

-

C-N Stretching: Found in the 1000-1250 cm⁻¹ range for aliphatic amines.[9][10]

Secondary Amines (R₂-NH)

Secondary amines possess a single N-H bond, which fundamentally simplifies their IR spectrum compared to primary amines.[3]

-

N-H Stretching: They exhibit only one N-H stretching absorption in the 3300-3500 cm⁻¹ range.[4][5] This band is typically weaker and sharper than the O-H stretch of alcohols which appears in the same region.[2][5] The absence of the double peak is a clear indicator of a secondary amine over a primary one.

-

N-H Bending: A weak bending absorption may sometimes be visible between 1500-1600 cm⁻¹.[9][10]

-

N-H Wagging: A broad band may be observed between 650-900 cm⁻¹.[2][9]

-

C-N Stretching: Similar to primary amines, this appears in the 1000-1250 cm⁻¹ range for aliphatic structures.[9][10]

N-Dmb Amines (R-NH-(CH₂)₃-N(CH₃)₂)

The N-Dmb amine is structurally a secondary amine, and therefore its IR spectrum will be dominated by the features of this functional group. The tertiary amine end of the molecule, -N(CH₃)₂, lacks an N-H bond and thus will not produce any signals in the N-H stretching or bending regions.[2][3]

The expected characteristic peaks for an N-Dmb amine are:

-

N-H Stretching: A single, medium-intensity peak between 3300-3350 cm⁻¹, characteristic of a secondary amine.

-

C-H Stretching: Strong absorptions between 2800-3000 cm⁻¹ from the propyl chain and methyl groups.[11]

-

N-H Bending: A weak absorption may be present around 1500-1600 cm⁻¹.[9]

-

C-N Stretching: Multiple C-N stretching bands of medium to weak intensity are expected between 1000-1250 cm⁻¹ due to the presence of both secondary and tertiary aliphatic amine groups.[2][6] The spectrum for N,N-dimethyl-1,3-propanediamine, the parent structure, confirms absorptions in this region.[12][13]

-

Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of peaks from C-H bending and C-C stretching vibrations, which are unique to the overall molecular structure.[1]

The key takeaway is that an N-Dmb amine is definitively identified by the single N-H stretch of the secondary amine, distinguishing it from a primary amine's double peak and a tertiary amine's complete lack of an N-H stretch.

Data Summary: Comparative IR Peak Assignments

| Vibrational Mode | Primary Amine (R-NH₂) | Secondary Amine (R₂-NH) | N-Dmb Amine (R-NH-(CH₂)₃-N(CH₃)₂) |

| N-H Stretch | Two peaks (~3400 & ~3300 cm⁻¹)[2][5][7] | One peak (~3300-3350 cm⁻¹)[2][5] | One peak (~3300-3350 cm⁻¹) |

| N-H Bend | 1550-1650 cm⁻¹ (strong)[9][10] | 1500-1600 cm⁻¹ (weak/absent)[9][10] | ~1500-1600 cm⁻¹ (weak/absent) |

| C-N Stretch | 1000-1250 cm⁻¹ (aliphatic)[2][10] | 1000-1250 cm⁻¹ (aliphatic)[2][10] | 1000-1250 cm⁻¹ (multiple, aliphatic) |

| N-H Wag | 650-900 cm⁻¹ (broad)[2][10] | 650-900 cm⁻¹ (broad)[9][10] | ~650-900 cm⁻¹ (broad) |

Experimental Protocol: Acquiring a High-Quality IR Spectrum

This protocol outlines the standard procedure for analyzing a liquid amine sample using an Attenuated Total Reflectance (ATR) FT-IR spectrometer, a common and convenient method.

Objective: To obtain a clean, interpretable IR spectrum of an N-Dmb amine sample for functional group analysis.

Methodology:

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

-

Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. This step is critical to prevent cross-contamination.

-

-

Background Spectrum Acquisition:

-

With the clean, empty ATR crystal in place, run a background scan. This measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, allowing the software to subtract these signals from the sample spectrum.

-

Causality: The background scan provides a zero-transmittance baseline, ensuring that the final spectrum contains only absorption data from the sample itself.

-

-

Sample Application:

-

Place a single drop of the liquid N-Dmb amine sample directly onto the center of the ATR crystal. Ensure the crystal surface is fully covered. For volatile samples, be prepared to acquire the spectrum quickly.

-

-

Spectrum Acquisition:

-

Initiate the sample scan. The instrument will co-add multiple scans (typically 16 or 32) to improve the signal-to-noise ratio.

-

Self-Validation: The software will display the live spectrum as it is being acquired. A stable, consistent spectrum indicates a good sample-to-crystal contact and a properly functioning instrument.

-

-

Data Processing & Cleaning:

-

Once the scan is complete, clean the ATR crystal thoroughly with the appropriate solvent.

-

Use the instrument software to perform an ATR correction if necessary (this accounts for the wavelength-dependent depth of penetration of the IR beam).

-

Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

-

Workflow for Spectral Interpretation

The following diagram illustrates the logical workflow for using an acquired IR spectrum to confirm the identity of an N-Dmb amine.

Caption: Workflow for identifying an N-Dmb amine via IR spectroscopy.

References

-

Infrared Spectrometry - MSU chemistry. [Link]

-

IR: amines - University of Calgary. [Link]

-

Infrared Spectroscopy - Illinois State University. [Link]

-

24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax. [Link]

-

Difference between Primary Secondary and Tertiary Amines Via FTIR - Chrominfo. [Link]

-

How can we differentiate primary, secondary and tertiary amines using IR spectroscopy? - Quora. [Link]

-

INFRARED SPECTROSCOPY - St. Paul's Cathedral Mission College. [Link]

-

24.10: Spectroscopy of Amines - Chemistry LibreTexts. [Link]

-

Interpreting Infrared Spectra - Specac Ltd. [Link]

-

The features of IR spectrum - SlideShare. [Link]

-

Video: IR Spectrum Peak Splitting: Symmetric vs Asymmetric Vibrations - JoVE. [Link]

-

Infrared Spectroscopy Absorption Table - Chemistry LibreTexts. [Link]

-

N,N-dimethyl-1,3-propanediamine - Optional[ATR-IR] - Spectrum - SpectraBase. [Link]

-

Study of NH Stretching Vibrations in Small Ammonia Clusters by Infrared Spectroscopy in He Droplets and ab Initio Calculations | The Journal of Physical Chemistry A - ACS Publications. [Link]

-

N,N'-Dimethyl-1,3-propanediamine | C5H14N2 - PubChem. [Link]

Sources

- 1. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. rockymountainlabs.com [rockymountainlabs.com]

- 4. quora.com [quora.com]

- 5. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 6. spcmc.ac.in [spcmc.ac.in]

- 7. Video: IR Spectrum Peak Splitting: Symmetric vs Asymmetric Vibrations [jove.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Infrared Spectrometry [www2.chemistry.msu.edu]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. N,N'-Dimethyl-1,3-propanediamine | C5H14N2 | CID 66978 - PubChem [pubchem.ncbi.nlm.nih.gov]

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of N-(2,4-Dimethoxybenzyl)prop-2-en-1-amine for Laboratory Professionals

The responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of N-(2,4-Dimethoxybenzyl)prop-2-en-1-amine. As a compound featuring both a reactive allylamine moiety and a substituted benzyl group, it requires careful handling based on a thorough understanding of its potential hazards. This document is designed for researchers, scientists, and drug development professionals, offering essential safety and logistical information to ensure that this chemical is managed safely from the bench to its final disposal.

Hazard Assessment and Chemical Profile

N-(2,4-Dimethoxybenzyl)prop-2-en-1-amine is not a commonly cataloged chemical, and as such, a specific Safety Data Sheet (SDS) is often unavailable. Therefore, a comprehensive hazard assessment must be derived from its constituent functional groups: the allylamine backbone and the dimethoxybenzyl group.

-

Allylamine Moiety: The prop-2-en-1-amine structure is the primary driver of this compound's hazardous properties. Allylamine itself is known to be highly flammable, toxic if swallowed, inhaled, or in contact with skin, and can cause severe skin burns and eye damage.[1][2] Its vapors can form explosive mixtures with air.[1][2]

-

Amine Group: As a secondary amine, the compound is basic and will react with acids. It is crucial to segregate amine waste from acidic and oxidizing waste streams to prevent violent reactions.[3][4]

-

Dimethoxybenzyl Group: While less reactive than the allylamine portion, related compounds like 2,4-Dimethoxybenzylamine are known corrosives, capable of causing burns.[5]

Based on this analysis, N-(2,4-Dimethoxybenzyl)prop-2-en-1-amine must be treated as a toxic, corrosive, and potentially flammable hazardous waste.

| Property | Anticipated Characteristic | Rationale / Reference |

| Physical State | Liquid or Solid | Dependent on synthesis and purity. |

| Toxicity | High. Likely toxic via oral, dermal, and inhalation routes. | Based on the toxicity of allylamine.[1][2] |

| Corrosivity | High. Expected to cause skin and eye burns. | Characteristic of amines and benzylamines.[2][5] |

| Flammability | High. Vapors may be flammable. | Based on the high flammability of allylamine.[1][2] |

| Reactivity | Incompatible with strong oxidizing agents, acids, and acid chlorides. | General reactivity for amines.[3][6] |

| Environmental Hazard | Toxic to aquatic life. | A common hazard for amine compounds.[1][4] |

Immediate Safety Protocols

Before beginning any work that will generate N-(2,4-Dimethoxybenzyl)prop-2-en-1-amine waste, it is imperative to establish a safe handling environment.

Required Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against exposure. All handling and disposal steps must be performed while wearing the following:

| PPE Item | Specification | Justification |

| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors that can cause severe eye damage.[2] |

| Hand Protection | Chemically resistant gloves (e.g., Nitrile or Neoprene). | Prevents skin contact, as the substance is likely corrosive and toxic upon absorption.[1][2] |

| Body Protection | A flame-resistant lab coat and a chemical-resistant apron. | Protects against spills and potential ignition sources. |

| Respiratory Protection | All handling must occur in a certified chemical fume hood. | Mitigates the high risk of inhalation toxicity.[1][2] |

Spill Management